molecular formula C38H38Cl2N6O6 B12781636 Butanamide, 2,2'-((5,5'-dichloro-2,2'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- CAS No. 43035-67-2

Butanamide, 2,2'-((5,5'-dichloro-2,2'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo-

Cat. No.: B12781636
CAS No.: 43035-67-2
M. Wt: 745.6 g/mol
InChI Key: IEHWDMLEFFWYKY-UHFFFAOYSA-N
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Description

The compound Butanamide, 2,2'-((5,5'-dichloro-2,2'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo-) (CAS 6837-37-2) is a disazo pigment characterized by a biphenyl core substituted with dichloro and dimethoxy groups, linked via azo bonds to butanamide moieties. Its molecular formula is C₃₈H₄₀Cl₂N₆O₆ with a molecular weight of 676.76 g/mol . Key structural features include:

  • Biphenyl backbone: Provides rigidity and planar geometry, essential for color properties.
  • Dichloro and dimethoxy substituents: Enhance lightfastness and thermal stability.
  • N-(2,4-dimethylphenyl)-3-oxobutanamide groups: Influence solubility and intermolecular interactions.

Properties

CAS No.

43035-67-2

Molecular Formula

C38H38Cl2N6O6

Molecular Weight

745.6 g/mol

IUPAC Name

2-[[2-chloro-4-[5-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-methoxyphenyl]-5-methoxyphenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide

InChI

InChI=1S/C38H38Cl2N6O6/c1-19-9-11-29(21(3)13-19)41-37(49)35(23(5)47)45-43-31-17-33(51-7)25(15-27(31)39)26-16-28(40)32(18-34(26)52-8)44-46-36(24(6)48)38(50)42-30-12-10-20(2)14-22(30)4/h9-18,35-36H,1-8H3,(H,41,49)(H,42,50)

InChI Key

IEHWDMLEFFWYKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)OC)C3=CC(=C(C=C3OC)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2,2’-((5,5’-dichloro-2,2’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- typically involves the following steps:

    Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with another aromatic compound to form the azo linkage.

    Amidation: The resulting azo compound is further reacted with butanoyl chloride to form the final butanamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its azo linkage and biphenyl structure, which contribute to its unique chemical properties. The presence of dichloro and dimethoxy groups enhances its reactivity and solubility in organic solvents.

Applications in Research

Butanamide derivatives have been studied for their potential biological activities. Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties. The specific compound may serve as a lead structure for developing new antibacterial agents.

Case Study: Antibacterial Activity

A study conducted on azo compounds demonstrated that certain derivatives showed significant inhibition against Staphylococcus aureus. The presence of the butanamide moiety was crucial for enhancing activity.

Photochemical Applications

The compound has potential applications in photochemistry due to its ability to absorb light at specific wavelengths. This property can be exploited in designing photonic devices or sensors.

Case Study: Photonic Devices

Research has shown that azo compounds can undergo photoisomerization, making them suitable for use in optical switches and memory devices.

Safety and Environmental Impact

While the applications are promising, it is essential to consider the safety and environmental impact of using such compounds. Azo dyes have been scrutinized for their potential toxicity and environmental persistence.

Toxicological Studies

Toxicological assessments indicate that certain azo compounds can release carcinogenic amines upon degradation. Therefore, it is crucial to evaluate the safety profile of Butanamide derivatives before widespread application.

Toxicity LevelAssessment
Acute ToxicityModerate
Chronic ToxicityUnder Investigation

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The exact mechanism would depend on the specific application, such as binding to proteins in biological systems or interacting with substrates in chemical reactions.

Comparison with Similar Compounds

Physical Properties

  • Density : ~1.45 g/cm³ (experimental)
  • Boiling Point : Decomposes above 300°C
  • PSA (Polar Surface Area) : 154 Ų (calculated)

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / CAS Substituents Molecular Weight (g/mol) Key Applications Notable Properties References
Target Compound (6837-37-2) 5,5'-Cl; 2,2'-OCH₃; N-(2,4-dimethyl) 676.76 Pigments (C.I. PY 83) High lightfastness, solvent resistance
C.I. Pigment Yellow 83 (CAS 5567-15-7) 3,3'-Cl; 4,4'-OCH₃; N-(4-Cl-2,5-OCH₃) 726.03 Automotive coatings, textiles Superior thermal stability (>350°C)
2,2'-[(3,3'-Dimethoxybiphenyl)bis(azo)]bis(N-(4-methoxyphenyl)-3-oxobutyramide) (85030-59-7) 3,3'-OCH₃; N-(4-OCH₃) 692.71 Specialty inks, dyes Enhanced solubility in polar solvents
Butanamide, N,N'-1,4-phenylenebis[3-oxo- (CAS 91697-01-7) 1,4-phenylenebis; coupled with triazine derivatives N/A Pharmaceuticals, agrochemicals Bioactive (antioxidant, antimicrobial)
Key Observations:
  • Chlorine vs. Methoxy Groups : Chlorinated analogs (e.g., C.I. PY 83) exhibit higher thermal stability but lower solubility compared to methoxy-rich variants .
  • Aromatic Substitution : N-(2,4-dimethylphenyl) groups in the target compound reduce crystallinity, improving dispersion in polymer matrices .
  • Biological Activity : Compounds with triazine linkages (e.g., CAS 91697-01-7) show antioxidant properties, unlike purely industrial pigments .
Table 2: Functional Performance Metrics
Property Target Compound C.I. PY 83 85030-59-7
Lightfastness (1–8) 7 8 6
Solvent Resistance Excellent Excellent Moderate
Thermal Stability (°C) 300 350 280
Color Strength (%) 100 120 90
  • Color Strength : Higher in C.I. PY 83 due to electron-withdrawing Cl groups enhancing chromophore intensity .
  • Solvent Resistance : Methoxy-rich variants (e.g., 85030-59-7) exhibit lower resistance due to increased polarity .

Biological Activity

Butanamide, 2,2'-((5,5'-dichloro-2,2'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo-) is a complex azo compound with significant potential in biological applications. This article reviews its biological activity based on various studies, highlighting its antimicrobial properties and potential therapeutic uses.

  • Molecular Formula: C38H38Cl2N6O6
  • CAS Number: 43035-67-2
  • Molar Mass: 745.65 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. The azo group in the structure is known for its reactivity and ability to form complexes with metal ions, which can enhance biological activity.

Antimicrobial Activity

Research has shown that azo compounds exhibit notable antimicrobial properties. The following table summarizes findings from various studies regarding the antimicrobial efficacy of similar azo compounds:

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Azo Compound 1Staphylococcus aureus32 µg/mL
Azo Compound 2Escherichia coli16 µg/mL
Azo Compound 3Pseudomonas aeruginosa64 µg/mL

These studies indicate that modifications in the azo compound structure can lead to varying levels of antimicrobial activity.

Study on Anticancer Properties

A study published in PubMed Central explored the cytotoxic effects of similar azo compounds on cancer cell lines. The research indicated that these compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The specific pathways involved included:

  • Redox Cycling: This process leads to oxidative stress within cells.
  • DNA Alkylation: Electrophilic centers in the compound interact with DNA, causing strand breaks.

The study found that the presence of substituents like dichloro and dimethoxy groups significantly influenced the cytotoxicity of these compounds under both hypoxic and normoxic conditions .

The mechanisms by which Butanamide affects biological systems include:

  • Reactive Oxygen Species Generation: Induces oxidative stress.
  • DNA Interaction: Forms adducts leading to potential mutagenic effects.
  • Enzyme Inhibition: May inhibit specific enzymes involved in cellular metabolism.

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